molecular formula C6H8O4 B8291647 2,5-Dihydro-5-hydroxy-4-methoxy-3-methyl-2-oxofuran

2,5-Dihydro-5-hydroxy-4-methoxy-3-methyl-2-oxofuran

Cat. No. B8291647
M. Wt: 144.12 g/mol
InChI Key: LWKWYMFXMCVWBC-UHFFFAOYSA-N
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Patent
US05064649

Procedure details

2-Methoxy-3-methylmaleic anhydride (9 g), (M. M. Kayser et al, Can.J.Chem., 1986, 64, 104) in dry THF (50 mls) was added, dropwise to a suspension of sodium borohydride (1.5 g) in THF (200 mls) at 0°-5° C., over ca 30 mins. The reaction mixture was allowed to warm to room temperature for a further 30 mins. T.l.c. analysis showed no remaining starting material. The solution was carefully neutralized with 5M aqueous hydrochloric acid and then the THF removed in vacuo. The aqueous solution was extracted with ethyl acetate washed with brine and dried. After removal of solvent the crude material was purified by `flash` chromatography on silica gel eluting with 50% ethyl acetate/hexane. The title compound was obtained as a colourless crystalline solid, (6.683 g, 73%), m.p. 79° C., benzene. νmax (CH2Cl2) 3540(w), 3300 (br), 1755, 1670, 1455, 1380 and 1325cm- ; δH (CDCl 3) 1.78 (3H, s), 4.06 (3H, s), 5.96 (1H, br.s, sharpens on D2O shake) and 6.23 (1H, br.s, exch).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:6][C:7](=[O:10])[C:8]=1[CH3:9])=[O:5].[BH4-].[Na+].Cl>C1COCC1>[OH:5][CH:4]1[O:6][C:7](=[O:10])[C:8]([CH3:9])=[C:3]1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CO/C=1/C(=O)OC(\C1\C)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of solvent the crude material
CUSTOM
Type
CUSTOM
Details
was purified by `flash` chromatography on silica gel eluting with 50% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
OC1C(=C(C(O1)=O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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